![molecular formula C11H17BrClNO B1527153 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride CAS No. 1332531-41-5](/img/structure/B1527153.png)
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
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Overview
Description
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride, commonly known as ABTH, is an organic compound that is used in various scientific research applications. ABTH is a small molecule that can be synthesized in the laboratory and is used in a variety of biochemical and physiological experiments. It has been studied extensively in the past few decades and is now used in many different scientific fields.
Scientific Research Applications
Electrochemical Additions to Acetone
Electrochemical reactions of allyl and benzyl halides with acetone have been studied, where allyl groups can be added to acetone to yield corresponding alcohols in fair to good yields. This method might provide a pathway for modifications or synthesis involving the allyl group in the compound of interest (Satoh, Suginome, & Tokuda, 1983).
Ring-closing Metathesis
The condensation of allylcyclopentadiene with acetone, followed by various chemical reactions, can lead to the synthesis of functionalized zirconocene dichloride complexes. Such methodologies may be applicable for creating complex structures involving the tetrahydropyridin-yl moiety (Tumay, Kehr, Fröhlich, & Erker, 2009).
Base-catalyzed Reactions of β-halohydroperoxides
Research on the base-catalyzed reactions of β-halohydroperoxides with various olefins, including allyl and bromo compounds, indicates the potential for diverse product formation through rearrangement and cleavage reactions. This could inform potential reactivity and applications for the compound (Kopecky, Sande, & Mumford, 1968).
properties
IUPAC Name |
1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14;/h3,6,9,11,13H,1,4-5,7H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSKDUWPOQRQRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=CCC(N1)CC=C)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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